

(R)-(+)-Citronellic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Citronellic acid

Cat. No.: B100766

[Get Quote](#)

An In-depth Technical Guide on the Core Properties, Biological Activities, and Experimental Evaluation of **(R)-(+)-Citronellic Acid** for Researchers, Scientists, and Drug Development Professionals.

(R)-(+)-Citronellic acid, a naturally occurring monoterpenoid, is gaining significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental protocols to support further research and development.

Core Chemical and Physical Properties

(R)-(+)-Citronellic acid, also known as (3R)-3,7-dimethyloct-6-enoic acid, is a chiral organic compound. Its fundamental properties are summarized in the table below for easy reference.

Property	Value
CAS Number	18951-85-4 [1] [2]
Molecular Formula	C ₁₀ H ₁₈ O ₂ [1] [2]
Molecular Weight	170.25 g/mol [2]
Appearance	Yellowish liquid
Synonyms	(R)-3,7-diMethyloct-6-enoic acid, (3R)-3,7-Dimethyl-6-octenoic acid

Biological Activities and Mechanisms of Action

(R)-(+)-Citronellic acid has demonstrated a range of biological activities, primarily focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that citronellic acid can improve skin barrier function through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR- α). This activation leads to an enhancement of cornified envelope formation and an increase in the expression of involucrin, a key marker of keratinocyte differentiation. Furthermore, citronellic acid has been shown to decrease the expression of inflammatory cytokines and anti-microbial peptides in human keratinocyte (HaCaT) cells when inflammation is induced by lipopolysaccharide (LPS).

The anti-inflammatory effects of many phytochemicals are mediated through the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF- κ B pathway. It is plausible that **(R)-(+)-Citronellic acid** may also exert its anti-inflammatory effects through the inhibition of NF- κ B, a central regulator of the inflammatory response.

Antimicrobial Activity

While specific studies on the antimicrobial mechanism of **(R)-(+)-Citronellic acid** are emerging, research on related compounds like citral suggests that the mode of action likely involves the disruption of bacterial cell membranes. This can lead to a decrease in intracellular ATP concentration, altered membrane potential, and ultimately, cell death.

Experimental Protocols

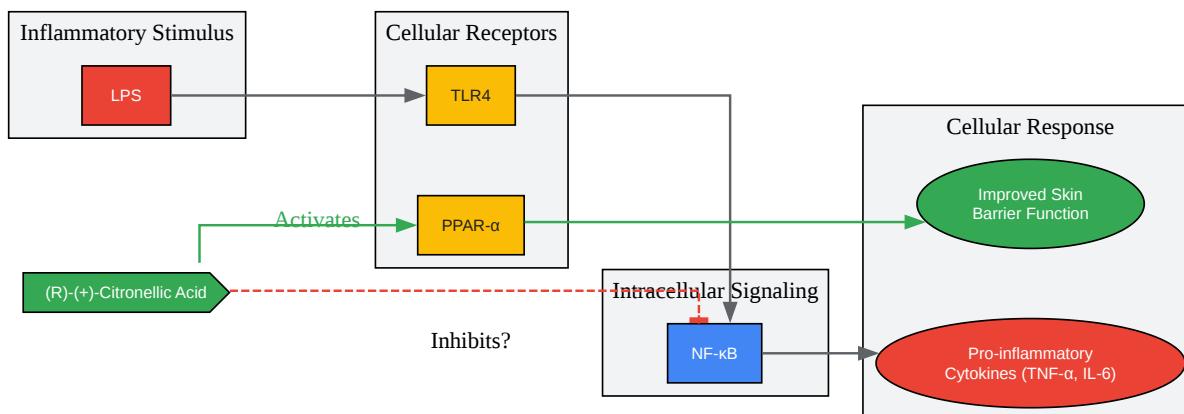
The following are detailed methodologies for key experiments relevant to the investigation of **(R)-(+)-Citronellic acid**'s biological activities.

In Vitro Anti-inflammatory Assay: Cytokine Expression in LPS-stimulated HaCaT Cells

This protocol outlines the steps to assess the anti-inflammatory effects of **(R)-(+)-Citronellic acid** by measuring its ability to reduce the expression of pro-inflammatory cytokines in human keratinocytes.

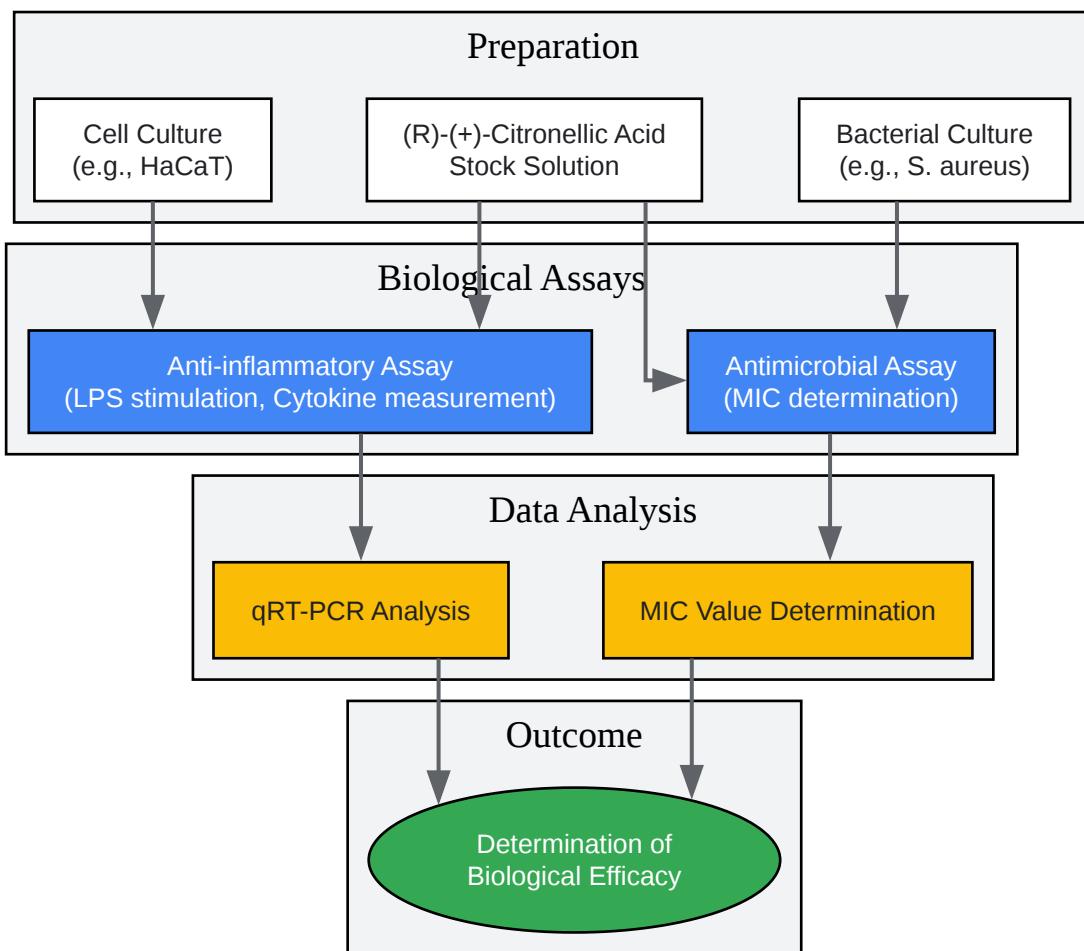
- Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Cells are seeded in 6-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **(R)-(+)-Citronellic acid** (e.g., 1, 10, 50 µM) and incubated for 1 hour.
- Inflammation Induction: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS alone) are included.
- Incubation: The cells are incubated for 24 hours.
- RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. The expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene such as GAPDH.
- Data Analysis: The relative gene expression is calculated using the 2-ΔΔC_t method.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination


This protocol determines the minimum concentration of **(R)-(+)-Citronellic acid** required to inhibit the growth of a specific microorganism.

- Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., *Staphylococcus aureus* or *Escherichia coli*) is inoculated into a sterile nutrient broth and incubated overnight at 37°C. The bacterial suspension is then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.
- Preparation of **(R)-(+)-Citronellic Acid** Dilutions: A stock solution of **(R)-(+)-Citronellic acid** is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using sterile nutrient broth to achieve a range of concentrations.

- Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of **(R)-(+)-Citronellic acid** at which no visible bacterial growth is observed.


Signaling Pathways and Logical Relationships

The following diagrams illustrate the putative signaling pathway for the anti-inflammatory action of **(R)-(+)-Citronellic acid** and a general workflow for its experimental evaluation.

[Click to download full resolution via product page](#)

Caption: Putative anti-inflammatory signaling pathway of **(R)-(+)-Citronellic acid**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating **(R)-(+)-Citronellic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of Isoscopoletin on Cytokine Expression in HaCaT Keratinocytes and RBL-2H3 Basophils: Preliminary Study [mdpi.com]

- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- To cite this document: BenchChem. [(R)-(+)-Citronellic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100766#r-citronellic-acid-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com